N-Desmethylquazepam
Overview
Description
Preparation Methods
The synthesis of Desalkylquazepam involves several steps, typically starting with the preparation of the core benzodiazepine structure. The synthetic route includes:
Formation of the Benzodiazepine Core: This involves the reaction of 2-amino-5-chlorobenzophenone with thioamide to form the benzodiazepine core.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction.
Final Steps: The final steps involve purification and crystallization to obtain Desalkylquazepam in its pure form.
Industrial production methods for Desalkylquazepam are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Desalkylquazepam undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Desalkylquazepam is used extensively in scientific research, particularly in:
Biology: It is used in research to understand the biological activity and metabolism of benzodiazepines.
Medicine: Research involving Desalkylquazepam helps in the development of new therapeutic agents targeting the central nervous system.
Mechanism of Action
Desalkylquazepam, like other benzodiazepines, exerts its effects by potentiating the action of gamma-aminobutyric acid (GABA) on GABA(A) receptors . This modulation enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of neurons, resulting in sedative and anxiolytic effects .
Comparison with Similar Compounds
Desalkylquazepam is similar to other benzodiazepines such as:
Quazepam: Used as a hypnotic for the treatment of insomnia.
Diazepam: Commonly used for its anxiolytic, muscle relaxant, and anticonvulsant properties.
Nordiazepam: A metabolite of diazepam with similar pharmacological effects.
Desalkylquazepam is unique in its specific use as a precursor in the synthesis of triazolobenzodiazepines and its application in forensic and analytical research .
Properties
IUPAC Name |
7-chloro-5-(2-fluorophenyl)-1,3-dihydro-1,4-benzodiazepine-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2S/c16-9-5-6-13-11(7-9)15(18-8-14(20)19-13)10-3-1-2-4-12(10)17/h1-7H,8H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAFWJQYZZIJGPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=S)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00167768 | |
Record name | N-Desmethylquazepam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00167768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1645-32-5 | |
Record name | N-Desmethylquazepam | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001645325 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Desmethylquazepam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00167768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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